molecular formula C11H21NO4S B13556626 Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate

Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate

Cat. No.: B13556626
M. Wt: 263.36 g/mol
InChI Key: YMNYCRCEXIDWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO5S. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methanesulfonylethyl side chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different nucleophiles replacing the methanesulfonyl group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Sulfides.

Scientific Research Applications

Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and methanesulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 3-(methanesulfonyl)azetidine-1-carboxylate
  • Tert-butyl 2-(methanesulfonyl)hydrazinecarboxylate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Comparison: Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the methanesulfonylethyl side chain. This structural feature can influence its reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

tert-butyl 2-(2-methylsulfonylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(12)6-8-17(4,14)15/h9H,5-8H2,1-4H3

InChI Key

YMNYCRCEXIDWGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.